molecular formula C9H25N4P B14436764 N,N,N',N',N'',N''-Hexamethyl-N'''-propylphosphorimidic triamide CAS No. 80299-22-5

N,N,N',N',N'',N''-Hexamethyl-N'''-propylphosphorimidic triamide

Katalognummer: B14436764
CAS-Nummer: 80299-22-5
Molekulargewicht: 220.30 g/mol
InChI-Schlüssel: VLFDYSNEDJNXBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,N’,N’,N’‘,N’‘-Hexamethyl-N’‘’-propylphosphorimidic triamide is a chemical compound known for its unique structure and properties. It is a phosphoramide, which is an amide of phosphoric acid. This compound is often used in various scientific research applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’,N’‘,N’‘-Hexamethyl-N’‘’-propylphosphorimidic triamide typically involves the reaction of hexamethylphosphoramide with a propylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of N,N,N’,N’,N’‘,N’‘-Hexamethyl-N’‘’-propylphosphorimidic triamide involves large-scale reactors and precise control of reaction parameters. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

N,N,N’,N’,N’‘,N’‘-Hexamethyl-N’‘’-propylphosphorimidic triamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of N,N,N’,N’,N’‘,N’‘-Hexamethyl-N’‘’-propylphosphorimidic triamide include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of N,N,N’,N’,N’‘,N’‘-Hexamethyl-N’‘’-propylphosphorimidic triamide depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions can produce a wide range of substituted phosphoramides.

Wissenschaftliche Forschungsanwendungen

N,N,N’,N’,N’‘,N’‘-Hexamethyl-N’‘’-propylphosphorimidic triamide is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N,N’,N’,N’‘,N’‘-Hexamethyl-N’‘’-propylphosphorimidic triamide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in various catalytic processes. Additionally, its ability to undergo substitution reactions allows it to modify other molecules, thereby influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

N,N,N’,N’,N’‘,N’‘-Hexamethyl-N’‘’-propylphosphorimidic triamide can be compared with other phosphoramides, such as hexamethylphosphoramide and tetramethylurea. While these compounds share some similarities in their structure and reactivity, N,N,N’,N’,N’‘,N’‘-Hexamethyl-N’‘’-propylphosphorimidic triamide is unique due to its propyl group, which imparts different physical and chemical properties. This uniqueness makes it suitable for specific applications where other phosphoramides may not be as effective.

Eigenschaften

CAS-Nummer

80299-22-5

Molekularformel

C9H25N4P

Molekulargewicht

220.30 g/mol

IUPAC-Name

N-[bis(dimethylamino)-propylimino-λ5-phosphanyl]-N-methylmethanamine

InChI

InChI=1S/C9H25N4P/c1-8-9-10-14(11(2)3,12(4)5)13(6)7/h8-9H2,1-7H3

InChI-Schlüssel

VLFDYSNEDJNXBJ-UHFFFAOYSA-N

Kanonische SMILES

CCCN=P(N(C)C)(N(C)C)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.